2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole
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Overview
Description
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzimidazole core linked to a hydrazone moiety, which is further substituted with a methoxybenzylidene group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole typically involves the condensation of 4-methoxybenzaldehyde with 2-hydrazinyl-1H-benzimidazole under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. Additionally, its ability to generate reactive oxygen species can contribute to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(4-Methoxybenzylidene)-2H-1,4-benzothiazin-3(4H)-one: Shares a similar methoxybenzylidene group but differs in the core structure, which is a benzothiazinone instead of a benzimidazole.
(2E,5E)-2-(4-Methoxybenzylidene)-5-(4-methylbenzylidene)cyclopentanone: Contains a similar methoxybenzylidene group but has a cyclopentanone core.
Uniqueness
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1H-benzimidazole is unique due to its combination of a benzimidazole core and a hydrazone moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H14N4O |
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Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C15H14N4O/c1-20-12-8-6-11(7-9-12)10-16-19-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H2,17,18,19)/b16-10+ |
InChI Key |
NYOYSHYLTFCUGO-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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